tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a piperazine ring, and a carbamate functional group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide to introduce the N-methyl group.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Tert-butyl alcohol
Reduction: Piperazine derivative
Substitution: Various substituted piperazines
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in multi-step synthetic routes.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in treating various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Piperazine derivatives
Carbamate esters
Tert-butyl compounds
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxo-2-piperazin-1-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14(4)9-10(16)15-7-5-13-6-8-15/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYGHLUISNQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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